

An In-depth Technical Guide to tert-Butyl(pentyloxy)dimethylsilane

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Compound of Interest

Compound Name: 1-Pentanol, DMTBS

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl(pentyloxy)dimethylsilane, a silyl ether derivative of 1-pentanol. This document assumes the user query "**1-Pentanol, DMTBS** ether" refers to the tert-butyldimethylsilyl (TBDMS or TBS) ether of 1-pentanol, a common protecting group in organic synthesis.

Chemical Identity and Properties

tert-Butyl(pentyloxy)dimethylsilane is a silyl ether formed by the reaction of 1-pentanol with tert-butyldimethylsilyl chloride. The TBDMS group serves as a bulky and sterically hindered protecting group for the hydroxyl functionality of 1-pentanol, preventing it from participating in reactions while chemical transformations are carried out on other parts of a molecule.

Table 1: Physicochemical Properties of 1-Pentanol and tert-Butyl(pentyloxy)dimethylsilane

Property	1-Pentanol	tert-Butyl(pentyloxy)dimethylsilane
Molecular Formula	C ₅ H ₁₂ O	C ₁₁ H ₂₆ OSi
Molecular Weight	88.15 g/mol	202.41 g/mol
CAS Number	71-41-0	144363-01-9
Boiling Point	137-138 °C	Not available
Density	0.811 g/mL at 25 °C	Not available
Appearance	Colorless liquid	Presumed colorless liquid

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of tert-butyl(pentyloxy)dimethylsilane. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data for tert-Butyl(pentyloxy)dimethylsilane

Technique	Data
¹ H NMR (Predicted)	δ (ppm): ~3.6 (t, 2H, -O-CH ₂ -), ~1.5 (quint, 2H, -O-CH ₂ -CH ₂ -), ~1.3 (sext, 2H, -CH ₂ -CH ₂ -CH ₃), ~0.9 (t, 3H, -CH ₃), ~0.9 (s, 9H, -C(CH ₃) ₃), ~0.05 (s, 6H, -Si(CH ₃) ₂)
¹³ C NMR (Predicted)	δ (ppm): ~63 (-O-CH ₂ -), ~33 (-O-CH ₂ -CH ₂ -), ~28 (-CH ₂ -CH ₂ -CH ₃), ~26 (-C(CH ₃) ₃), ~22 (-CH ₂ -CH ₃), ~18 (-C(CH ₃) ₃), ~14 (-CH ₃), ~ -5 (-Si(CH ₃) ₂)
Mass Spectrometry (EI)	Major fragments (m/z): 145 [M-C ₄ H ₉] ⁺ , 117, 75, 57 [C ₄ H ₉] ⁺

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis (protection) and cleavage (deprotection) of tert-butyl(pentyloxy)dimethylsilane.

Synthesis of tert-Butyl(pentyloxy)dimethylsilane (Protection of 1-Pentanol)

The most widely used method for the silylation of alcohols is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride and imidazole in a polar aprotic solvent like dimethylformamide (DMF).^{[1][2]}

Experimental Protocol: Corey Protocol for TBDMS Protection

- Reagents and Materials:
 - 1-Pentanol
 - tert-Butyldimethylsilyl chloride (TBDMS-Cl)
 - Imidazole
 - Anhydrous Dimethylformamide (DMF)
 - Diethyl ether or Ethyl acetate
 - Saturated aqueous sodium bicarbonate solution
 - Brine (saturated aqueous sodium chloride solution)
 - Anhydrous magnesium sulfate or sodium sulfate
 - Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.
- Procedure:
 1. To a solution of 1-pentanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
 2. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

3. Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture.
4. Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
5. Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
6. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
7. Combine the organic layers and wash with brine.
8. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
9. Filter and concentrate the organic solution under reduced pressure.
10. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure tert-butyl(pentyloxy)dimethylsilane.

Caption: Synthesis Workflow

Deprotection of tert-Butyl(pentyloxy)dimethylsilane

The cleavage of the TBDMS ether to regenerate the alcohol can be achieved under various conditions, most commonly using a fluoride source or acidic conditions.

TBAF is a highly effective reagent for the selective cleavage of silyl ethers due to the high affinity of fluoride for silicon.^[1]

Experimental Protocol: TBAF Deprotection

- Reagents and Materials:
 - tert-Butyl(pentyloxy)dimethylsilane
 - Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
 - Anhydrous Tetrahydrofuran (THF)

- Dichloromethane
- Water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware.
- Procedure:
 1. Dissolve tert-butyl(pentyloxy)dimethylsilane (1.0 eq) in anhydrous THF.
 2. Cool the solution to 0 °C in an ice bath.
 3. Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise to the reaction mixture.
 4. Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
 5. Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
 6. Separate the organic layer and wash with brine.
 7. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 8. Filter and concentrate the organic solution under reduced pressure.
 9. Purify the crude product by flash column chromatography to yield 1-pentanol.

Caption: TBAF Deprotection

TBDMS ethers can also be cleaved under acidic conditions, often using a mixture of acetic acid, THF, and water.^[1]

Experimental Protocol: Acidic Deprotection

- Reagents and Materials:

- tert-Butyl(pentyloxy)dimethylsilane
- Acetic acid
- Tetrahydrofuran (THF)
- Water
- Saturated aqueous sodium bicarbonate solution
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware.
- Procedure:
 1. Dissolve tert-butyl(pentyloxy)dimethylsilane in a 3:1:1 mixture of THF:acetic acid:water.
 2. Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.
 3. Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
 4. Extract the aqueous layer with diethyl ether or ethyl acetate.
 5. Combine the organic layers and wash with brine.
 6. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 7. Filter and concentrate the organic solution under reduced pressure.
 8. Purify the crude product by flash column chromatography.

Caption: Acidic Deprotection

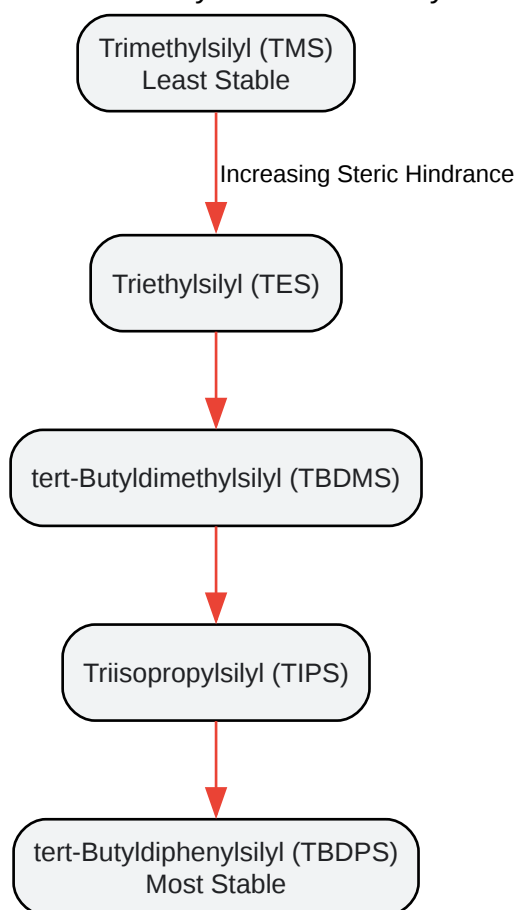
Applications in Research and Development

The use of the TBDMS protecting group for alcohols like 1-pentanol is a fundamental strategy in multi-step organic synthesis. Its stability under a wide range of reaction conditions, coupled with the mild and selective methods for its removal, makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The protection of a primary alcohol such as 1-pentanol allows for transformations on other functional groups within a molecule without undesired side reactions involving the hydroxyl group.

Logical Relationship of Silyl Ether Stability

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. This differential stability allows for selective protection and deprotection strategies in molecules with multiple hydroxyl groups.

Relative Stability of Common Silyl Ethers



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Caption: Silyl Ether Stability

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